molecular formula C15H14FNO5S B5670503 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid

4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid

Cat. No.: B5670503
M. Wt: 339.3 g/mol
InChI Key: ONPYMUGTEVYAQO-UHFFFAOYSA-N
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Description

4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group, a sulfonyl group, and an amino group linked to a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzoic acid.

    Sulfonylation: The 4-fluorobenzoic acid undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

    Amination: The sulfonylated intermediate is then reacted with 2-phenoxyethylamine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential anti-inflammatory and anticancer properties. The presence of the sulfonyl group is particularly significant as it can enhance the compound’s ability to interact with biological molecules.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluoro group can enhance binding affinity through halogen bonding. The phenoxyethyl moiety can further stabilize these interactions, leading to potent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid
  • 4-chloro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid
  • 4-fluoro-3-{[(2-phenoxyethyl)amino]carbonyl}benzoic acid

Uniqueness

Compared to similar compounds, 4-fluoro-3-{[(2-phenoxyethyl)amino]sulfonyl}benzoic acid is unique due to the combination of its functional groups. The presence of both a fluoro and a sulfonyl group provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not found in its analogs. This makes it particularly valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

4-fluoro-3-(2-phenoxyethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c16-13-7-6-11(15(18)19)10-14(13)23(20,21)17-8-9-22-12-4-2-1-3-5-12/h1-7,10,17H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPYMUGTEVYAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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